ACE Inhibition Potency of Ser-Ala-Pro Compared to Other X-Pro Tripeptides
Ser-Ala-Pro demonstrates moderate ACE inhibitory activity. While specific IC50 data for the pure peptide is limited in primary literature, a study on a purified fraction containing Ser-Ala-Pro reported an IC50 of 0.032 ± 0.003 mg/mL for the fraction [1]. A vendor technical datasheet reports an IC50 of 12.3 μM for the pure compound . In comparison, the structurally related tripeptide Ser-Arg-Pro (SRP) was identified with a more potent IC50 of 0.046 mM (46 μM) [2].
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | ~12.3 μM (reported by vendor ); Purified fraction containing SAP: 0.032 ± 0.003 mg/mL [1] |
| Comparator Or Baseline | Ser-Arg-Pro (SRP): IC50 = 0.046 mM (46 μM) [2] |
| Quantified Difference | The fraction containing SAP is potentially more potent than the SRP peptide, but the pure SAP compound is reported to be less potent (12.3 μM vs 46 μM). |
| Conditions | In vitro ACE inhibition assay. |
Why This Matters
This data establishes the relative ACE inhibitory potency of Ser-Ala-Pro against a comparable X-Pro tripeptide, enabling researchers to select the appropriate compound for their specific assay sensitivity and experimental design.
- [1] Zhang, T., et al. (2019). Purification and characterization of angiotensin I-converting enzyme (ACE) inhibitory peptides with specific structure X-Pro. European Food Research and Technology, 245(8), 1743-1753. View Source
- [2] Zhao, Y., et al. (2023). Properties of ACE inhibitory peptides isolated from Sipunculus nudus L and a DSPE-PEG modification for sustained release anti-hypertension agent. Process Biochemistry, 127, 123-130. View Source
